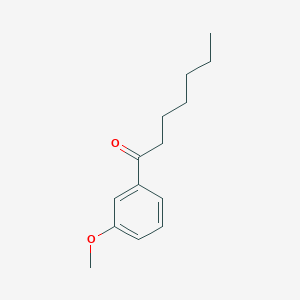

1-(3-Methoxyphenyl)heptan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-3-4-5-6-10-14(15)12-8-7-9-13(11-12)16-2/h7-9,11H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRIFBOVXOXLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558550 | |

| Record name | 1-(3-Methoxyphenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100863-37-4 | |

| Record name | 1-(3-Methoxyphenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Methoxyphenyl)heptan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 1 3 Methoxyphenyl Heptan 1 One

Classical Organic Synthesis Pathways for 1-(3-Methoxyphenyl)heptan-1-one

The traditional synthesis of this compound often relies on well-established reactions that form the bedrock of organic synthesis. These methods, while effective, often have limitations regarding regioselectivity and reaction conditions.

Friedel-Crafts Acylation Strategies in this compound Synthesis

Friedel-Crafts acylation is a primary method for forming aryl ketones. tamu.edutandfonline.comtandfonline.comnih.gov The direct synthesis of this compound via this route involves the reaction of anisole (B1667542) with heptanoyl chloride. The core challenge in this synthesis is directing the acylation to the meta position of the methoxy (B1213986) group. The methoxy group is a strong ortho-, para-director due to its electron-donating nature, meaning the primary products are typically 1-(4-methoxyphenyl)heptan-1-one and 1-(2-methoxyphenyl)heptan-1-one.

Achieving meta-acylation is difficult and generally results in low yields. The reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which can form a complex with both the acylating agent and the product ketone. researchgate.net Stoichiometric or even excess amounts of the catalyst are often necessary. researchgate.net

Key Reaction: Anisole + Heptanoyl Chloride --(AlCl₃)--> this compound (minor product) + Ortho/Para isomers (major products)

The regioselectivity is a significant hurdle. While some Friedel-Crafts reactions can be influenced by steric hindrance or specific catalyst systems to alter product ratios, obtaining the meta-substituted product as the major component is not typical for activated rings like anisole. Research into the total synthesis of related diarylheptanoids confirms the utility of Friedel-Crafts acylation as a key step in building complex molecules. tandfonline.comtandfonline.comnih.gov

Grignard Reaction-Based Approaches to this compound

Grignard reactions offer a powerful and versatile alternative for C-C bond formation. miracosta.edulibretexts.orgyoutube.com A plausible two-step pathway to synthesize this compound using a Grignard reagent is as follows:

Formation of the Grignard Reagent: 3-Bromoanisole (B1666278) is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form 3-methoxyphenylmagnesium bromide. sigmaaldrich.comchemicalbook.com

Reaction and Oxidation: This Grignard reagent is then reacted with heptanal. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. An acidic workup then yields the secondary alcohol, 1-(3-methoxyphenyl)heptan-1-ol. youtube.com Subsequent oxidation of this secondary alcohol using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation yields the target ketone, this compound. youtube.com

This multi-step approach provides excellent regiochemical control, as the starting material, 3-bromoanisole, ensures the final product has the desired meta-substitution pattern. However, it requires strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. miracosta.edulibretexts.org

Table 1: Comparison of Classical Synthesis Pathways

| Method | Starting Materials | Key Reagents | Primary Advantage | Primary Disadvantage |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Anisole, Heptanoyl Chloride | AlCl₃ | Direct, one-step reaction | Poor regioselectivity for the meta product |

| Grignard Reaction | 3-Bromoanisole, Heptanal | Mg, PCC/Swern reagents | Excellent regiochemical control | Multi-step, requires anhydrous conditions |

Alternative Coupling Reactions for this compound Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. rsc.orgwikipedia.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction can be adapted for ketone synthesis. mdpi.comlibretexts.org A carbonylative Suzuki coupling could theoretically form the target ketone by reacting 3-bromoanisole with a heptylboronic acid derivative in the presence of carbon monoxide and a palladium catalyst. nih.govacs.org More directly, an acyl Suzuki-Miyaura cross-coupling can react heptanoyl chloride with 3-methoxyphenylboronic acid. nsf.gov This method benefits from the commercial availability of boronic acids and their tolerance to various functional groups. libretexts.orgnsf.gov

Heck Coupling: The Heck reaction typically couples aryl halides with alkenes. wikipedia.orgrsc.orgmdpi.com To synthesize a ketone, a variation involving an aryl halide and a vinyl ether or an allyl alcohol could be employed, followed by transformation of the resulting intermediate. rsc.orgresearchgate.net For instance, coupling 3-bromoanisole with 1-hepten-1-ol could potentially lead to the target ketone after isomerization, though this is a less direct route.

These coupling reactions often offer milder conditions and greater functional group tolerance compared to classical methods.

Modern Synthetic Advancements in this compound Production

Recent advancements in synthetic chemistry focus on improving efficiency, selectivity, and sustainability. These principles are applicable to the synthesis of this compound.

Catalytic Methods for Enhanced Selectivity in this compound Synthesis

Zeolites: Zeolites like HZSM-5 and HBEA can act as shape-selective catalysts in the acylation of anisole. researchgate.netrsc.orgnih.govresearchgate.net The defined pore structure of these materials can influence which regioisomer is preferentially formed. nih.gov For instance, in the acylation of anisole with carboxylic acids over HZSM-5, the para-isomer is often the predominant product at higher temperatures. rsc.org While not directly favoring the meta-isomer, these catalysts offer advantages in terms of being recyclable and environmentally benign compared to stoichiometric Lewis acids. researchgate.netbenthamdirect.com Research on the acylation of anisole with longer chain acids like octanoic and heptanoic acid over modified zeolites shows high conversion and selectivity towards the para-isomer, but these studies highlight the potential for catalyst engineering to control product outcomes. researchgate.netrsc.org

Palladium-Catalyzed C-H Activation: Modern methods involving palladium-catalyzed ortho-C-H activation have been developed for arenes, but these are designed to achieve ortho-selectivity and are not suitable for targeting the meta-position. acs.orgorganic-chemistry.org

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to reduce waste and environmental impact in chemical processes. yedarnd.com These principles can be applied to the synthesis of aromatic ketones.

Solvent-Free Reactions: Performing reactions without a solvent, or "in the solid state," can significantly reduce waste. nih.govcmu.edu Solvent-free Friedel-Crafts acylations have been demonstrated using solid acid catalysts, which can be easily recovered and reused. chemijournal.com Mechanochemistry, where mechanical energy is used to initiate reactions, is another solvent-free approach that has been successfully applied to syntheses like allylations of ketones. nih.govnih.gov

Use of Greener Catalysts: Replacing hazardous and stoichiometric Lewis acids like AlCl₃ with recyclable solid acids like zeolites, clays, or supported catalysts is a key green strategy. researchgate.netbenthamdirect.comrsc.org These heterogeneous catalysts minimize corrosive waste streams and simplify product purification. researchgate.netbenthamdirect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core green principle. Coupling reactions like the Suzuki or Heck reaction often have better atom economy than classical methods that use stoichiometric reagents. A patent describes a green method for synthesizing aryl ketones using an imide catalyst and an initiator, aiming to reduce manufacturing costs and pollution. google.com Another approach involves using ionic liquids as a recyclable medium for Friedel-Crafts reactions, which can simplify workup procedures. google.com

Derivatization and Analog Synthesis from this compound Core

The this compound scaffold serves as a versatile template for the synthesis of a wide array of derivatives and analogs. Strategic modifications at the aromatic ring and the alkyl chain, as well as the stereoselective synthesis of chiral analogs, allow for the fine-tuning of its physicochemical and biological properties.

Structural Modifications at the Aromatic Ring of this compound

Modifications to the 3-methoxyphenyl (B12655295) moiety of this compound can be achieved through various aromatic substitution reactions. The methoxy group directs electrophilic substitutions to the ortho and para positions.

Common modifications include:

Hydroxylation/Demethylation: The methoxy group can be cleaved to yield a phenolic hydroxyl group, which can then be used for further functionalization, such as etherification or esterification. For instance, O-alkyl dehydrozingerone (B89773) derivatives have been prepared through the alkylation of a free phenolic group. researchgate.net

Nitration and Amination: The aromatic ring can be nitrated, followed by reduction to an amino group. This amino group can then be diazotized and subjected to various nucleophilic substitution reactions (Sandmeyer reaction) to introduce a range of functionalities like halogens, cyano, or hydroxyl groups.

Halogenation: Direct halogenation of the aromatic ring can introduce bromine or chlorine atoms, which can then serve as handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.

Alkylation and Acylation: Friedel-Crafts alkylation or acylation can introduce additional alkyl or acyl groups onto the aromatic ring, further modifying the steric and electronic properties of the molecule. nih.gov The synthesis of diarylheptanoids often employs Friedel-Crafts acylation as a key step. tandfonline.com

These modifications are instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies. For example, the synthesis of bile-acid-appended triazolyl aryl ketones involved the initial preparation of various substituted aryl ketones. nih.gov

Alkyl Chain Elongation and Functionalization in this compound Derivatives

The heptanoyl chain of this compound offers numerous possibilities for structural variation.

Key functionalization strategies include:

α-Functionalization: The carbonyl group activates the α-protons, making them susceptible to deprotonation by a strong base. The resulting enolate can react with various electrophiles to introduce functional groups at the α-position.

Chain Elongation/Shortening: The alkyl chain can be elongated through reactions like the Wittig reaction followed by reduction, or shortened via oxidative cleavage. The synthesis of a diarylheptanoid natural product involved a multi-step process including reduction of a carboxylic acid and functional group interconversion to build the heptan-3-one structure. tandfonline.com

Introduction of Unsaturation: Dehydrogenation reactions can introduce double bonds into the alkyl chain, creating α,β-unsaturated ketone systems. For example, (E)-1-(4-hydroxy-3-methoxyphenyl)-5-methylhex-1-en-3-one was synthesized via a Claisen-Schmidt condensation. researchgate.net

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, which can be further derivatized or eliminated to form an alkene. Chemoselective reduction of carbonyl functions can be achieved using in situ protection methods with phosphonium (B103445) salts. jst.go.jp

A study on the synthesis of 1-substituted homotropanones demonstrated the nucleophilic opening of δ-valerolactone to form a δ-hydroxyketone, showcasing a method for constructing functionalized alkyl chains. mdpi.com

Stereoselective Synthesis of Chiral Analogs of this compound

The creation of chiral analogs of this compound is of significant interest, as stereochemistry often plays a crucial role in biological activity.

Approaches to stereoselective synthesis include:

Asymmetric Reduction of the Ketone: The prochiral ketone can be reduced to a chiral secondary alcohol using various chiral reducing agents, such as those derived from boranes (e.g., CBS reagents) or through catalytic hydrogenation with chiral catalysts.

Enzymatic Reactions: Biocatalysis offers a powerful tool for stereoselective transformations. Enzymes like ketoreductases can reduce the carbonyl group with high enantioselectivity. Chemo-enzymatic syntheses often utilize enzymes for regio- and stereoselective late-stage functionalization or the creation of complex chiral scaffolds. nih.govresearchgate.net

Chiral Pool Synthesis: Starting from readily available chiral building blocks can be an effective strategy.

Asymmetric Alkylation: The enolate of this compound can be reacted with electrophiles in the presence of a chiral auxiliary or a chiral phase-transfer catalyst to achieve stereoselective α-alkylation.

The stereoselective synthesis of natural alkaloids like (−)-adaline has been accomplished using methodologies that could be adapted for chiral analogs of this compound. mdpi.com Similarly, the synthesis of optically active spiro[3.3]heptan-1-ones has been achieved through regio- and stereospecific rearrangements. nih.gov

Optimization of Reaction Conditions and Yield for this compound

The efficient synthesis of this compound, often prepared via Friedel-Crafts acylation of anisole with heptanoyl chloride, is dependent on the careful optimization of reaction conditions to maximize yield and minimize side products.

Key parameters for optimization include:

Catalyst Choice and Loading: Traditional Lewis acid catalysts like AlCl₃ and BF₃ are effective but can suffer from drawbacks like high catalyst loading and difficult separation. nih.gov Research into heterogeneous catalysts, such as phosphotungstic acid encapsulated in metal-organic frameworks (MOFs), shows promise for improved reusability and efficiency. nih.gov

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Common solvents for Friedel-Crafts reactions include chlorinated hydrocarbons and nitrobenzene.

Temperature and Reaction Time: These parameters are crucial for controlling the reaction kinetics. Higher temperatures can accelerate the reaction but may also lead to increased formation of byproducts. Optimization often involves finding a balance to achieve a high conversion rate in a reasonable timeframe.

Reactant Stoichiometry: The molar ratio of the reactants (anisole, heptanoyl chloride, and catalyst) needs to be optimized to ensure complete conversion of the limiting reagent while minimizing waste.

Work-up Procedure: An efficient work-up procedure is essential for isolating the product in high purity and yield. This typically involves quenching the reaction, separating the catalyst, and purifying the product through distillation or chromatography.

The use of techniques like ultrasound irradiation can also be explored to enhance reaction rates and potentially improve yields under milder conditions. nih.gov For instance, the synthesis of hypercrosslinked polymers via Friedel-Crafts alkylation has been optimized by adjusting catalyst and monomer ratios. ed.ac.uk Similarly, in the synthesis of N-(3-methoxyphenyl)piperazine, heating to 120°C for 3 hours after catalyst addition resulted in a high yield. chemicalbook.com

Table of Reaction Optimization Parameters for Friedel-Crafts Acylation

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

| Catalyst | AlCl₃ (Homogeneous) | PTA@MIL-53(Fe) (Heterogeneous) | FeCl₃ | High yield but difficult to recycle | Efficient, reusable catalyst |

| Energy Source | Conventional Heating | Ultrasound Irradiation | Reflux | Time-consuming | Rapid, economic, eco-friendly |

| Temperature | Ambient | 80 °C | 120 °C | Slower reaction rate | Optimized for specific reactions |

| Solvent | Acetonitrile | o-Xylene | Dichloroethane (DCE) | Used in ultrasound-assisted synthesis | Used in high-temperature synthesis |

This interactive table allows for the comparison of different reaction conditions and their impact on the synthesis.

Investigation of 1 3 Methoxyphenyl Heptan 1 One Biological Interactions and Molecular Mechanisms

Cellular Pathway Perturbation by 1-(3-Methoxyphenyl)heptan-1-one

Investigation of Signaling Cascades Affected by this compound in Cellular Models

Direct studies on the signaling cascades affected by this compound are not yet prevalent in the published literature. However, research into structurally analogous compounds offers valuable insights. For instance, the diarylheptanoid 7-(4-Hydroxy-3-methoxyphenyl)-1-phenyl-4E-hepten-3-one (AO-2), which shares a methoxyphenyl group, has been shown to exert neuroprotective effects by modulating specific signaling pathways.

One key pathway identified is the PI3K-Akt-mTOR signaling cascade. In studies using PC12 cells and hippocampal neurons, pretreatment with AO-2 was found to counteract the downregulation of this pathway induced by β-amyloid (Aβ) damage. nih.gov The PI3K/Akt/mTOR pathway is a crucial intracellular signaling route that regulates a wide array of cellular processes, including cell survival, proliferation, and growth. The ability of an AO-2 to sustain this pathway's activity in the face of neurotoxic insults suggests a potential mechanism for its observed protective effects against Aβ-induced apoptosis and caspase-3 activation. nih.gov

Furthermore, the protective action of AO-2 against increased reactive oxygen species (ROS) production and dendritic injury was also demonstrated to be dependent on the activity of PI3K and mTOR. nih.gov This indicates that the compound's influence on cellular signaling is directly linked to its ability to mitigate oxidative stress and preserve neuronal integrity. While these findings pertain to AO-2, they provide a strong rationale for investigating similar activities for this compound, given the shared chemical motifs.

Table 1: Effects of a Structurally Related Compound (AO-2) on Cellular Signaling

| Cellular Model | Insult | Compound | Observed Effect on Signaling Pathway | Downstream Consequence |

| PC12 Cells | β-amyloid | AO-2 | Prevents downregulation of PI3K-Akt-mTOR | Inhibition of apoptosis and caspase-3 activation |

| Hippocampal Neurons | β-amyloid | AO-2 | PI3K and mTOR activity dependent | Protection against ROS production and dendrite injury |

Impact on Gene Expression and Protein Synthesis by this compound

Specific data detailing the impact of this compound on gene expression and protein synthesis has not been identified in current research. However, the general mechanisms by which small molecules can influence these fundamental cellular processes are well-established.

Gene expression is a highly regulated process that can be modulated at multiple levels, including transcriptional control and post-transcriptional modifications. At the transcriptional level, small molecules can interact with transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription. youtube.com These interactions can either enhance (activate) or decrease (repress) the expression of target genes. youtube.com For example, a compound could stabilize the binding of a repressor protein to an operator region on the DNA, thereby inhibiting gene expression. youtube.com Conversely, it could prevent a repressor from binding, leading to gene activation.

Another level of control is through epigenetic modifications, such as the acetylation or methylation of histones. youtube.com These modifications can alter the structure of chromatin, making the DNA more or less accessible for transcription. youtube.com A small molecule could potentially inhibit the enzymes responsible for these modifications, leading to widespread changes in gene expression.

Protein synthesis, or translation, is the process by which messenger RNA (mRNA) is decoded to produce a specific protein. This process can also be a target for small molecules. For instance, a compound could bind to ribosomal RNA or proteins, interfering with the assembly of the ribosome or its processivity. Alternatively, it could affect the function of initiation or elongation factors that are essential for protein synthesis.

Given the potential for this compound to interact with various cellular components, it is plausible that it could influence gene expression and protein synthesis through one or more of these mechanisms. Future research employing techniques such as RNA sequencing (RNA-Seq) and proteomic analysis would be necessary to elucidate the specific effects of this compound on the transcriptome and proteome of various cell types.

Microbial Target Interaction Research for this compound

While direct research on the microbial interactions of this compound is limited, the study of related compounds and general principles of antimicrobial action provide a framework for potential mechanisms.

The cell wall and membrane are critical structures for microbial survival, and they represent primary targets for many antimicrobial agents. The bacterial cell wall, composed primarily of peptidoglycan, provides structural integrity and protection from osmotic stress. Compounds that interfere with the synthesis or cross-linking of peptidoglycan can lead to cell lysis and death.

In fungi, the cell wall is a complex structure composed of chitin (B13524), glucans (such as β-glucan), and mannoproteins. nih.gov This structure is essential for maintaining cell shape and protecting against environmental stresses. nih.gov Some antifungal drugs act by inhibiting the synthesis of these key components. For example, echinocandins target β-1,3-glucan synthase, disrupting cell wall integrity and leading to fungal cell death.

The cell membrane, a lipid bilayer that encloses the cytoplasm, is another crucial target. Its primary function is to regulate the passage of substances into and out of the cell. Compounds that disrupt the integrity of the cell membrane can cause leakage of essential intracellular components and dissipation of the proton motive force, ultimately leading to cell death. The lipophilic nature of this compound, suggested by its chemical structure, may facilitate its insertion into the lipid bilayer of microbial membranes, potentially altering their fluidity and function. However, experimental verification of this hypothesis is required.

An emerging strategy in antimicrobial research is to target virulence factors rather than microbial growth directly. This approach can reduce the pathogenicity of the microbe and may exert less selective pressure for the development of resistance. Many virulence factors are controlled by a cell-to-cell communication system known as quorum sensing (QS). nih.gov

QS allows bacteria to coordinate their gene expression in a population-density-dependent manner, regulating processes such as biofilm formation, toxin production, and motility. nih.gov The inhibition of QS signaling is therefore a promising antivirulence strategy. Studies on various plant-derived and synthetic compounds have demonstrated their ability to act as quorum sensing inhibitors (QSIs). For example, methyl gallate, derived from Mangifera indica, has been shown to significantly inhibit virulence factors in Pseudomonas aeruginosa by interfering with the LasR receptor, a key component of its QS system. nih.gov

Given that this compound shares structural similarities with some known QSIs, it is a plausible candidate for such activity. Potential mechanisms of action could include:

Competitive binding to QS receptors: The compound might bind to the active site of a QS receptor, preventing the binding of the natural autoinducer molecule.

Inhibition of autoinducer synthesis: It could interfere with the enzymatic machinery responsible for producing the signaling molecules.

Research into the effects of this compound on QS systems, such as those in P. aeruginosa or Chromobacterium violaceum, would be a valuable avenue for future investigation.

Table 2: Potential Microbial Targets and Mechanisms of Action

| Microbial Target | Potential Mechanism of Action | Example from Related Research |

| Bacterial Cell Wall | Inhibition of peptidoglycan synthesis | - |

| Fungal Cell Wall | Inhibition of chitin or β-glucan synthesis | Echinocandins target β-1,3-glucan synthase |

| Cell Membrane | Disruption of membrane integrity and function | - |

| Quorum Sensing Systems | Competitive inhibition of QS receptors or inhibition of autoinducer synthesis | Methyl gallate inhibits LasR receptor in P. aeruginosa nih.gov |

Advanced In Vitro Biological System Studies with this compound

To gain a more physiologically relevant understanding of the biological effects of this compound, advanced in vitro models are essential.

Traditional two-dimensional (2D) cell cultures, while useful, often fail to recapitulate the complex cell-cell and cell-matrix interactions that occur in living tissues. Three-dimensional (3D) culture systems, including organoids, have emerged as powerful tools that more accurately mimic the in vivo environment.

Organoids are self-organizing 3D structures grown from stem cells that can differentiate and assemble into structures resembling miniature organs. These models can be generated for various tissues, including the intestine, liver, brain, and kidney, and they provide a more realistic platform for studying development, disease, and the effects of therapeutic compounds.

The use of organoid and 3D culture models for mechanistic studies of this compound would offer several advantages:

Enhanced Physiological Relevance: By preserving aspects of the native tissue architecture and cellular diversity, these models can provide more accurate predictions of a compound's effects in a living organism.

Long-Term Studies: Organoid cultures can often be maintained for extended periods, allowing for the investigation of chronic effects of compound exposure.

Mechanistic Insights: These systems are amenable to various analytical techniques, including advanced microscopy, gene expression profiling, and functional assays, which can provide detailed insights into a compound's mechanism of action.

For example, if investigating the potential neuroprotective effects of this compound, brain organoids could be used to model neurodegenerative disease processes and to assess the compound's ability to mitigate neuronal damage and dysfunction in a more complex, tissue-like context. Similarly, to study its potential antimicrobial activities in the context of an infection, co-culture models of organoids and microbes could be employed. While no studies have yet been published utilizing this compound in such advanced models, they represent a critical next step in elucidating its biological significance.

Ex Vivo Tissue Culture for this compound Effect Assessment

A comprehensive review of scientific literature and research databases reveals a significant gap in the understanding of the biological effects of this compound. Currently, there are no publicly available studies that have investigated the interactions of this specific chemical compound within ex vivo tissue culture models.

However, in the case of this compound, the scientific community has not published any research detailing its application in such systems. Therefore, there are no research findings, detailed data, or established molecular mechanisms to report regarding its effects on any type of ex vivo tissue. The potential biological activity and pharmacological properties of this compound remain uncharacterized in the scientific literature.

Research Findings

Due to the absence of studies on this compound in ex vivo tissue cultures, there are no experimental data to present. Information regarding its influence on tissue viability, cell signaling, gene expression, or other biological markers is not available.

Data on this compound in Ex Vivo Models

| Tissue Model | Assay | Observed Effect | Reference |

|---|---|---|---|

| No data available in the scientific literature. |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 1 3 Methoxyphenyl Heptan 1 One and Its Analogs

The Hypothetical Impact of Systematic Structural Modifications on Biological Interaction

A systematic SAR study of 1-(3-Methoxyphenyl)heptan-1-one would involve the synthesis and biological evaluation of a series of analogs. The goal would be to probe the importance of each structural component. Key modifications would likely include:

Alteration of the Alkyl Chain: The heptanoyl chain could be shortened or lengthened. Shorter chains might decrease lipophilicity, potentially altering cell membrane permeability and interaction with hydrophobic binding pockets. Longer chains could enhance such interactions, but might also introduce metabolic liabilities. Introducing branching or unsaturation into the chain would further probe the spatial requirements of a putative binding site.

Modification of the Methoxy (B1213986) Group: The position of the methoxy group on the phenyl ring (ortho, meta, or para) is a critical determinant of electronic and steric properties. Analogs with the methoxy group at the ortho or para positions would be synthesized to compare against the meta-substituted parent compound. Furthermore, replacement of the methoxy group with other substituents (e.g., hydroxyl, halogen, or a larger alkoxy group) would elucidate the role of this group in hydrogen bonding, electronic effects, and steric tolerance.

The biological data from these analogs would be compiled into a data table to identify trends and guide further optimization.

Postulated Key Pharmacophores and Structural Motifs

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For this compound, a hypothetical pharmacophore could include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the ketone is a prominent hydrogen bond acceptor.

An Aromatic Ring Feature: The phenyl ring can engage in pi-stacking or hydrophobic interactions.

A Hydrophobic Region: The heptyl chain provides a significant hydrophobic moiety that could interact with a corresponding hydrophobic pocket in a target protein.

A Potential Hydrogen Bond Acceptor/Donor Modulator: The methoxy group, with its oxygen atom, could act as a hydrogen bond acceptor. Its presence also influences the electronic distribution of the phenyl ring.

Identifying the precise arrangement and relative importance of these features would be a primary goal of SAR studies.

Correlating Molecular Descriptors with Biological Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of compounds with their biological activities. For analogs of this compound, a variety of molecular descriptors would be calculated, including:

Physicochemical Properties: Such as logP (lipophilicity), molecular weight, and pKa.

Electronic Descriptors: Including atomic charges and dipole moments, which are influenced by the nature and position of substituents.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Quantum Chemical Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity.

These descriptors for a series of analogs would be statistically correlated with their measured biological activities to develop a predictive QSAR model. This model could then be used to design new, potentially more potent, analogs.

The Influence of Conformational Analysis on Biological Activity

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. This compound possesses considerable conformational flexibility, particularly in its heptyl chain and the bond connecting the carbonyl group to the phenyl ring.

Conformational analysis, typically performed using computational chemistry methods, would aim to:

Identify Low-Energy Conformations: These are the most likely shapes the molecule will adopt in a biological environment.

Determine Rotational Barriers: Understanding the energy required to rotate around key bonds can provide insight into the molecule's flexibility.

Correlate Conformation with Activity: By comparing the preferred conformations of active and inactive analogs, researchers can deduce the "bioactive conformation" – the specific shape required for interaction with the target.

The interplay between the molecule's inherent flexibility and the steric constraints of a binding site would be a key aspect of this investigation.

Computational and Theoretical Chemistry Studies on 1 3 Methoxyphenyl Heptan 1 One

Quantum Chemical Calculations for 1-(3-Methoxyphenyl)heptan-1-one

Quantum chemical calculations, based on the principles of quantum mechanics, provide precise information about the electronic properties of a molecule. These calculations are fundamental to understanding the compound's stability, reactivity, and spectroscopic characteristics.

The electronic structure of this compound is characterized by the interplay between the aromatic methoxyphenyl group and the aliphatic heptanoyl chain. The distribution of electrons within the molecule dictates its reactivity and intermolecular interactions. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. In conjugated systems, such as the phenyl ring in this compound, pi molecular orbitals are formed from the overlap of p-orbitals, leading to delocalized electron density. chadsprep.com The combination of multiple atomic orbitals results in an equal number of molecular orbitals, which are categorized as bonding (lower energy) and antibonding (higher energy). youtube.com For a system like the phenyl ring, multiple pi molecular orbitals exist, with the HOMO and LUMO being the most critical for predicting reactivity. youtube.com

While specific, detailed molecular orbital diagrams for this compound are not prevalent in published literature, its electronic properties can be inferred from its constituent parts. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions, and influences the energy of the HOMO. The carbonyl group (C=O) of the ketone is an electron-withdrawing group, affecting the LUMO.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H20O2 | nih.gov |

| Molecular Weight | 220.31 g/mol | nih.gov |

| Monoisotopic Mass | 220.146329876 Da | nih.gov |

| XLogP3 | 4.3 | nih.gov |

| Canonical SMILES | CCCCCCC(=O)C1=CC(=CC=C1)OC | nih.gov |

| InChIKey | FIRIFBOVXOXLTG-UHFFFAOYSA-N | nih.gov |

| Predicted Collision Cross Section ([M+H]+) | 152.0 Ų | uni.lu |

Computational chemistry allows for the theoretical investigation of reaction mechanisms, providing insights into transition states, activation energies, and reaction thermodynamics. For this compound, these methods can be applied to predict plausible synthetic routes and degradation pathways.

A common synthesis method for such aromatic ketones is the Friedel-Crafts acylation. In a hypothetical study, quantum chemical calculations could model the reaction of 3-methoxy-anisole with heptanoyl chloride in the presence of a Lewis acid catalyst like AlCl3. These calculations would identify the transition state structures for the acylation at different positions on the aromatic ring, helping to predict the regioselectivity of the reaction. The calculated activation energies would indicate the most favorable reaction pathway, confirming why substitution occurs at the meta position relative to the methoxy group.

Similarly, the degradation of this compound, for instance through oxidation or hydrolysis, can be modeled. Computational methods can predict the most likely sites of initial attack by oxidizing agents or the energetics of hydrolytic cleavage. This provides a molecular-level understanding of the compound's stability and potential metabolic fate.

Molecular Docking and Dynamics Simulations of this compound

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. These methods are central to drug discovery and toxicology.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov Although specific docking studies for this compound are not widely reported, structurally related compounds offer clues to potential biological targets. For instance, other methoxyphenyl-heptanone derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes and nitric oxide synthase. ebi.ac.uk

A hypothetical docking study of this compound with a COX enzyme could reveal key interactions. The methoxyphenyl group could engage in hydrophobic interactions within the active site, while the carbonyl oxygen could act as a hydrogen bond acceptor with amino acid residues like arginine or tyrosine. The flexible heptyl chain would likely adopt a conformation that fits within a hydrophobic channel of the enzyme's binding pocket. The binding process can be governed by different mechanisms, such as the "lock-and-key" model or the "induced fit" model, where the protein undergoes conformational changes upon ligand binding. nih.gov The docking score, an estimate of binding free energy, would quantify the stability of the predicted complex. nih.gov

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. This compound possesses significant conformational flexibility, primarily due to the rotatable bonds in the heptyl chain. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule in a simulated biological environment, such as in water or a lipid bilayer.

MD simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior. This allows researchers to identify the most stable, low-energy conformations and the transitions between them. Such studies would reveal how the heptyl chain folds and orients itself relative to the phenyl ring, which is crucial for fitting into a protein's binding site. The stability of the ligand within the binding pocket can also be assessed, observing whether it remains in its docked pose or diffuses away over the course of the simulation.

Cheminformatics and QSAR/QSPR Modeling for this compound Derivatives

Cheminformatics applies computational methods to analyze large datasets of chemical compounds. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models create a mathematical relationship between the chemical structures of a series of compounds and their biological activity or physical properties.

For this compound, a QSAR study would involve synthesizing and testing a library of derivatives with variations in the alkyl chain length, substituents on the phenyl ring, or modifications to the ketone group. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., XLogP), and electronic properties. nih.gov

Table 2: Example Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Type | Example Descriptors | Potential Influence |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Size and steric effects |

| Topological | Topological Polar Surface Area (TPSA) | Membrane permeability, bioavailability |

| Physicochemical | LogP (Lipophilicity) | Solubility, binding to hydrophobic pockets |

| Electronic | Dipole Moment, Partial Charges | Electrostatic interactions, hydrogen bonding |

A statistical method, such as multiple linear regression or machine learning, would then be used to build a model that correlates these descriptors with the measured biological activity (e.g., IC50 value against a target enzyme). A robust QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds and prioritizing synthetic efforts.

Advanced Analytical Methodologies for Research on 1 3 Methoxyphenyl Heptan 1 One

High-Resolution Spectroscopic Techniques for Elucidating 1-(3-Methoxyphenyl)heptan-1-one Interactions

High-resolution spectroscopy is crucial for observing the subtle changes that occur when this compound interacts with other molecules, particularly biological macromolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the binding of ligands like this compound to target proteins. nih.govmdpi.com By monitoring changes in the NMR signals of either the ligand or the protein upon complex formation, researchers can map binding sites, determine binding affinities, and understand the conformational changes involved. nih.gov

One common protein-observed method is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. nih.gov This technique requires a ¹⁵N-labeled protein and provides a unique signal for each amino acid residue (except proline). When this compound binds to the protein, residues at the binding interface experience a change in their chemical environment, leading to chemical shift perturbations (CSPs) or broadening of their corresponding signals in the HSQC spectrum. mdpi.com Plotting these changes against the protein sequence allows for the precise identification of the binding site. nih.gov

Alternatively, ligand-observed NMR methods such as Saturation Transfer Difference (STD) NMR can be used. In this experiment, the protein is selectively saturated with radiofrequency pulses. If this compound is bound, this saturation is transferred to it, resulting in a decrease in its signal intensity. This confirms binding and can help identify which parts of the molecule are most critical for the interaction. mdpi.com

Mass spectrometry (MS) is an indispensable tool in both proteomics and metabolomics due to its high sensitivity and ability to identify multiple compounds in complex mixtures. nih.gov

In proteomics, techniques like Limited Proteolysis-Mass Spectrometry (LiP-MS) can be used to study how this compound interacts with and induces structural changes across an entire proteome. nih.gov This method involves treating native protein lysates with a protease in the presence and absence of the compound. The binding of this compound can alter the protein's conformation, exposing or protecting cleavage sites. By quantifying the resulting peptides using MS, researchers can identify which proteins are direct targets of the compound. nih.gov

In metabolomics, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to create a global profile of metabolites in a biological sample. nih.govfrontiersin.org If an organism or cell culture is exposed to this compound, LC-MS can be used to track its metabolic fate. This involves identifying potential breakdown products or downstream metabolites that are altered in response to the compound, providing insights into its mechanism of action and biochemical pathways. nih.govnews-medical.net The high mass accuracy and resolution of modern mass spectrometers are critical for confidently identifying these metabolites from complex biological matrices. news-medical.net

Chromatographic Separations and Purity Assessment in Research Samples of this compound

Chromatographic methods are essential for ensuring the purity of this compound samples and for separating different forms of its derivatives, which is critical for accurate and reproducible research.

While this compound itself is not chiral, many of its analogs or derivatives used in research may possess one or more chiral centers. For these compounds, determining the enantiomeric purity is vital, as different enantiomers can have vastly different biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the standard method for this analysis. nih.govcat-online.com

The sample containing the chiral analog is passed through a column packed with a CSP. The enantiomers interact differently with the chiral environment of the column, causing them to travel at different rates and elute at different times. This allows for their baseline separation and quantification, typically using a UV detector. cat-online.com The selection of the appropriate CSP and mobile phase is crucial for achieving good resolution between the enantiomeric peaks. nih.gov

When larger quantities of a pure derivative of this compound are needed for further studies, preparative chromatography is employed. Unlike analytical chromatography, the goal here is not just to detect and quantify but to isolate and collect the compound of interest.

Techniques like preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC) are often used. nih.gov For instance, a crude reaction mixture containing a synthesized derivative of this compound can be loaded onto a preparative column. The components are separated, and the fraction containing the pure desired product is collected. The purity of the isolated fraction is then confirmed using analytical HPLC. nih.gov This process is fundamental for obtaining the high-purity material required for structural elucidation, biological assays, and other downstream applications.

Crystallography and X-ray Diffraction of this compound and its Complexes

X-ray crystallography provides the most detailed, atomic-level view of a molecule's three-dimensional structure. To study this compound, a high-quality single crystal of the compound is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise positions of all atoms in the molecule can be determined.

This technique becomes even more powerful when used to study the compound in a complex with its biological target, such as a receptor or enzyme. scispace.com By co-crystallizing this compound with its target protein, researchers can obtain a high-resolution structure of the binding pocket. This reveals the specific amino acid residues involved in the interaction, the conformation adopted by the ligand when bound, and the network of interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. Such structural insights are invaluable for understanding the basis of molecular recognition and for guiding the rational design of more potent or selective analogs. scispace.com

Single Crystal X-ray Diffraction for Absolute Configuration of this compound

A primary application of SC-XRD in the study of chiral molecules is the determination of their absolute configuration. researchgate.netnih.gov For a molecule to be chiral, it must be non-superimposable on its mirror image. In the case of this compound, if a chiral center were introduced, for example through modification, determining the absolute stereochemistry would be critical for understanding its biological activity, as enantiomers often exhibit different physiological effects.

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. ed.ac.uk Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, and the intensities of these reflections are meticulously recorded. wikipedia.org This diffraction pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

For compounds containing only light atoms (like carbon, hydrogen, and oxygen), determining the absolute configuration was historically challenging due to the weak anomalous scattering effects. jst.go.jp However, modern crystallographic software and the use of high-quality data have made it possible to reliably determine the absolute configuration of such molecules. jst.go.jp This is often achieved through the calculation of the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. jst.go.jp

Should a single crystal of an enantiomerically pure sample of a chiral derivative of this compound be analyzed, the resulting crystallographic data would resemble the hypothetical data presented in the table below. This data provides a wealth of information, including the unit cell dimensions, space group, and refinement statistics that validate the quality of the structural determination.

Hypothetical Crystallographic Data for a Chiral Derivative of this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₂₀O₂ |

| Formula Weight | 220.31 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 5.89(2) Å |

| b | 12.45(3) Å |

| c | 18.21(5) Å |

| α, β, γ | 90° |

| Volume | 1335.1(7) ų |

| Z | 4 |

| Density (calculated) | 1.095 Mg/m³ |

| Absorption Coefficient | 0.071 mm⁻¹ |

| F(000) | 480 |

| Data Collection | |

| Reflections Collected | 10520 |

| Independent Reflections | 2610 [R(int) = 0.045] |

| Refinement | |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.128 |

| Absolute Structure Parameter | 0.0(2) |

Co-crystallization Studies of this compound with Biological Macromolecules

Understanding how a small molecule interacts with a biological target, such as an enzyme or receptor, is a cornerstone of drug discovery and chemical biology. nih.gov Co-crystallization followed by X-ray diffraction is a powerful technique to visualize these interactions at an atomic level. researchgate.net This method involves forming a stable complex between the target macromolecule and the ligand (in this case, this compound or a derivative) and then crystallizing this complex.

The resulting crystal structure reveals the precise binding mode of the ligand within the active site of the protein, including the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. nih.gov This information is invaluable for structure-based drug design, as it can guide the optimization of the ligand to improve its potency and selectivity. nih.gov

The process of co-crystallization begins with the production of a highly pure and stable sample of the target protein. nih.gov The ligand, this compound, would then be incubated with the protein to allow for complex formation. researchgate.net Subsequently, a wide range of crystallization conditions are screened to find the optimal environment for the growth of high-quality crystals of the protein-ligand complex. nih.gov

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis, similar to the process for a small molecule crystal. The resulting electron density map allows for the building of a model of the protein-ligand complex, detailing the orientation and conformation of the ligand within the protein's binding pocket.

For a hypothetical study involving the co-crystallization of this compound with a target enzyme, the data presented would typically include details of the data collection and refinement statistics for the protein-ligand complex structure.

Hypothetical Data for a Co-crystallization Study of this compound with a Target Enzyme

| Parameter | Value |

|---|---|

| PDB ID | (Hypothetical) 9XYZ |

| Data Collection | |

| Beamline | Synchrotron Source |

| Wavelength | 0.9795 Å |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a, b, c | 45.2, 88.1, 52.5 Å |

| α, γ | 90° |

| β | 105.2° |

| Resolution | 50.0 - 1.8 Å |

| R-merge | 0.065 |

| I / σI | 15.2 |

| Completeness | 99.8% |

| Redundancy | 4.1 |

| Refinement | |

| Resolution | 48.5 - 1.8 Å |

| No. of Reflections | 35,420 |

| R-work / R-free | 0.185 / 0.210 |

| Number of Atoms | |

| Protein | 2,540 |

| Ligand | 16 |

| Water | 210 |

| RMS Deviations | |

| Bond Lengths | 0.008 Å |

| Bond Angles | 1.2° |

| Ramachandran Plot | |

| Favored Region | 98.5% |

| Allowed Region | 1.5% |

Potential Applications and Future Research Directions for 1 3 Methoxyphenyl Heptan 1 One in Academic Contexts

1-(3-Methoxyphenyl)heptan-1-one as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. The structure of this compound, featuring both a hydrophobic alkyl chain and a more polar methoxyphenyl group, suggests its potential to interact with biological membranes and proteins. While direct studies are not yet available, the general properties of aromatic ketones indicate that it could be investigated as a probe in several areas.

Table 1: Potential Biological Processes for Investigation with this compound

| Biological Process | Rationale for Investigation | Potential Research Approach |

|---|---|---|

| Membrane Fluidity and Permeability | The heptanoyl chain can intercalate into the lipid bilayer, while the methoxyphenyl group can act as a reporter. | Fluorescence spectroscopy or differential scanning calorimetry of lipid vesicles in the presence of the compound. |

| Protein-Ligand Interactions | The aromatic ring and ketone group can participate in π-stacking, hydrogen bonding, and hydrophobic interactions with protein binding pockets. | Screening against a panel of proteins, particularly those with known affinity for similar lipophilic compounds. |

Further research could focus on synthesizing derivatives of this compound to enhance its properties as a chemical probe, for instance, by introducing photo-cross-linking groups to identify binding partners within a cell.

Development of this compound as a Research Tool for Specific Enzymatic Pathways

Enzymes are crucial for nearly all biological processes, and molecules that can modulate their activity are valuable research tools. The structure of this compound suggests potential interactions with several classes of enzymes. For example, a related compound, 5-hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone, has been identified as a pancreatic lipase (B570770) inhibitor. nih.gov This suggests that this compound could also be explored for its effects on lipases or other enzymes involved in lipid metabolism.

The long alkyl chain could mimic a fatty acid substrate, while the aromatic ketone portion could interact with the enzyme's active site. Future research could involve screening this compound against a panel of enzymes, particularly those with hydrophobic active sites.

Table 2: Potential Enzymatic Pathways for Investigation

| Enzymatic Pathway | Rationale for Investigation | Potential Research Approach |

|---|---|---|

| Lipid Metabolism | Structural similarity to fatty acids and other lipase inhibitors. | In vitro assays to measure the inhibition of pancreatic lipase or other lipolytic enzymes. |

| Cytochrome P450 Metabolism | Aromatic compounds are common substrates for cytochrome P450 enzymes. | Incubation with liver microsomes to identify potential metabolites and determine the metabolic profile. |

Exploration of this compound as a Lead Scaffold for Novel Chemical Entities

A lead scaffold is a core chemical structure from which a series of new compounds can be synthesized and evaluated for their biological activity. The relatively simple structure of this compound makes it an attractive starting point for medicinal chemistry campaigns. The aromatic ring, the ketone group, and the alkyl chain all provide points for chemical modification.

For instance, the aromatic ring can be further substituted to explore structure-activity relationships. The ketone can be reduced to an alcohol or converted to other functional groups. The alkyl chain can be lengthened, shortened, or functionalized. Recent advancements in chemical synthesis have highlighted methods to overcome the challenges of using aromatic ketones in cross-coupling reactions, which could be applied to diversify this scaffold. waseda.jpazom.com

Emerging Research Areas for this compound

Beyond its potential in probing biological systems and as a lead scaffold, this compound could find applications in other emerging areas of chemical research.

Bioconjugation Strategies Involving this compound

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. libretexts.org Ketones can participate in bioconjugation reactions, typically through the formation of stable oxime or hydrazone linkages with aminooxy or hydrazide-functionalized biomolecules. libretexts.orgacs.org While ketones are generally less reactive than aldehydes in these reactions, their stability can be an advantage. youtube.com

The ketone group in this compound could be used to attach it to proteins, nucleic acids, or other biomolecules. This could be useful for a variety of applications, such as targeted delivery or the development of diagnostic assays.

Material Science Applications of this compound Derivatives

In material science, polyketones are a class of polymers known for their high performance, including excellent mechanical properties and chemical resistance. researchgate.netmachinedesign.comwikipedia.org While this compound is a small molecule and not a polymer, its structure contains a ketone functional group that is a defining feature of polyketones.

Derivatives of this compound could potentially be used as monomers for the synthesis of novel polyketone materials with specific properties conferred by the methoxyphenyl group. For example, the aromatic ring could enhance thermal stability or provide a site for further functionalization of the polymer. The development of new polymerization catalysts and methods could facilitate the incorporation of such specialized monomers. researchgate.net

Challenges and Opportunities in this compound Research

The primary challenge in the research of this compound is the current lack of specific data on its biological or material properties. Overcoming this will require foundational research to synthesize and characterize the compound and its derivatives thoroughly.

However, this lack of existing research also presents a significant opportunity. The field is open for novel discoveries, from identifying new biological activities to developing innovative materials. The structural simplicity and synthetic tractability of this compound make it an accessible starting point for a wide range of academic research projects. The challenges associated with activating the strong carbon-carbon bonds in aromatic ketones for synthetic transformations are being addressed by new catalytic methods, which will further expand the possibilities for creating novel derivatives from this scaffold. waseda.jpazom.com

Addressing Synthetic Scalability for Research Purposes

The synthesis of this compound for research applications necessitates scalable and efficient methods to produce sufficient quantities for various studies. A common route to synthesize such aromatic ketones is through Friedel-Crafts acylation, where 3-methoxyanisole is reacted with heptanoyl chloride in the presence of a Lewis acid catalyst.

Key Synthetic Considerations:

Catalyst Selection: The choice of catalyst is crucial for optimizing the reaction. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they often need to be used in stoichiometric amounts and can generate significant waste. Future research could explore the use of more sustainable and recyclable catalysts.

Solvent Effects: The reaction is typically carried out in non-polar solvents. Investigating greener solvent alternatives is a pertinent area of research to minimize environmental impact.

Purification: The purification of the final product, likely through distillation or chromatography, can be a bottleneck in scaling up. The boiling point of this compound is reported as 139-144 °C at 0.5 mmHg. sigmaaldrich.com Developing crystallization-based purification methods could offer a more efficient and scalable alternative.

Recent advancements in organic synthesis offer promising strategies for overcoming these challenges. For instance, researchers at Waseda University have developed a one-pot method to convert aromatic ketones into esters, which could be adapted to expand the utility of compounds like this compound in synthetic chemistry. azom.com Such methods that streamline processes and improve yields are critical for making this and similar compounds more accessible for research. azom.com

Table 1: Synthetic Parameters and Challenges

| Parameter | Conventional Method | Potential for Improvement |

| Catalyst | Aluminum Chloride (AlCl₃) | Heterogeneous catalysts, reusable solid acids |

| Solvent | Dichloromethane, Carbon disulfide | Solvent-free conditions, green solvents |

| Purification | Distillation, Column chromatography | Crystallization, selective extraction |

The development of robust and scalable synthetic protocols is a fundamental aspect of academic research that enables broader investigation into the compound's properties and potential applications.

Refining Computational Models for this compound Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound at the atomic level. nih.govrsc.org Refining computational models can provide valuable insights into its potential interactions with biological targets or its behavior in chemical reactions, guiding future experimental work.

Areas for Computational Refinement:

Conformational Analysis: The flexible heptyl chain of this compound can adopt numerous conformations. Accurate computational models are needed to determine the most stable conformations and their relative energies, which is crucial for understanding its interaction with other molecules.

Intermolecular Interactions: The methoxy (B1213986) group and the carbonyl oxygen can participate in hydrogen bonding and other non-covalent interactions. acs.org Advanced computational methods, such as Density Functional Theory (DFT), can be employed to accurately model these aromatic interactions, which are known to be challenging to compute. nih.govrsc.org

Predicting Properties: Computational models can be used to predict various physicochemical properties, such as solubility, lipophilicity (XlogP3 is predicted to be 4.3), and potential metabolic pathways. nih.govuni.lu These predictions can help in designing experiments and interpreting results. For instance, the predicted collision cross-section values can be compared with experimental data from ion mobility-mass spectrometry to validate the computed structures. uni.lu

The synergy between experimental data and computational modeling is key to advancing our understanding of this compound. rsc.org For example, experimental data on the biological activity of analogous compounds, such as 1-(4'-hydroxy-3'-methoxyphenyl)-7-phenyl-3-heptanone which shows antineoplastic and other inhibitory activities, can be used to develop and validate quantitative structure-activity relationship (QSAR) models. ebi.ac.uk These models could then be used to predict the potential biological activity of this compound and guide the synthesis of more potent analogs.

Table 2: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value | Source |

| Molecular Formula | C₁₄H₂₀O₂ | PubChem nih.gov |

| Molecular Weight | 220.31 g/mol | PubChem nih.gov |

| XlogP3 | 4.3 | PubChem nih.gov |

| Boiling Point | 139-144 °C / 0.5 mmHg | Sigma-Aldrich sigmaaldrich.com |

| Collision Cross Section ([M+H]⁺) | 152.0 Ų | PubChemLite uni.lu |

Future research in this area would benefit from a combined experimental and computational approach to build a comprehensive understanding of this compound's chemical and physical properties.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(3-Methoxyphenyl)heptan-1-one, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via Michael addition reactions using organometallic nucleophiles and carbon electrophiles. For example, similar ketones (e.g., 1-(4-Methoxyphenyl)-2,3-di(pyridin-2-yl)heptan-1-one) were prepared using 1,2-bis(2-pyridyl)ethylene as a precursor under controlled conditions (General Procedure B) . Key parameters include temperature (optimized at 60–80°C), solvent polarity (polar aprotic solvents preferred), and stoichiometric ratios of reagents. Yield optimization requires monitoring by TLC or HPLC to prevent over-substitution.

Q. How can NMR spectroscopy distinguish structural isomers of this compound?

- Answer : ¹H and ¹³C NMR are critical for differentiating regioisomers. For instance, the methoxy group in the 3-position (meta) shows distinct aromatic proton splitting patterns (e.g., doublet of doublets at δ 6.7–7.1 ppm) compared to para-substituted analogs. Carbonyl carbon shifts (δ ~200–210 ppm) and alkyl chain integration (seven methylene/methyl groups) confirm the heptanone backbone . Advanced 2D NMR (e.g., HSQC, COSY) resolves overlapping signals in complex mixtures.

Q. What crystallization techniques are suitable for obtaining single-crystal X-ray structures of this compound?

- Answer : Slow evaporation from ethanol or dichloromethane/hexane mixtures is effective. SHELXTL or SHELXL software (v. 2018+) is recommended for structure refinement, leveraging high-resolution data to resolve disorder in the methoxyphenyl or alkyl chains . For twinned crystals, the TwinRotMat option in SHELXL improves accuracy in space group assignment .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron density distribution, identifying the carbonyl carbon as the primary electrophilic site. Fukui indices quantify local softness, guiding solvent selection (e.g., THF vs. DMF) for kinetic vs. thermodynamic control . Molecular docking studies predict steric hindrance from the 3-methoxy group, which may reduce reactivity compared to para-substituted analogs.

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar aryl ketones?

- Answer : Discrepancies in pharmacological studies (e.g., conflicting EC₅₀ values) often arise from assay variability (e.g., cell line differences) or impurity profiles. Orthogonal validation using LC-MS purity checks (>98%) and standardized assays (e.g., NIH/3T3 cells for cytotoxicity) is critical. For example, analogs like 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one showed divergent activities depending on enantiomeric purity .

Q. How does the methoxy substituent position (meta vs. para) affect the compound’s photostability and degradation pathways?

- Answer : The meta-substituted methoxy group reduces conjugation with the carbonyl, increasing susceptibility to UV-induced cleavage. Accelerated stability studies (ICH Q1A guidelines) under UV light (λ = 254 nm) show faster degradation (t₁/₂ = 12 hours) compared to para-substituted analogs (t₁/₂ = 24 hours). HPLC-PDA identifies major degradation products, including 3-methoxybenzoic acid and heptanoic acid .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.